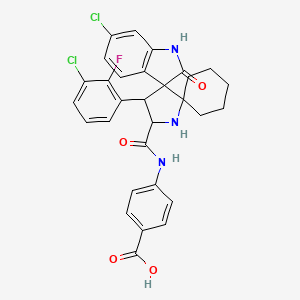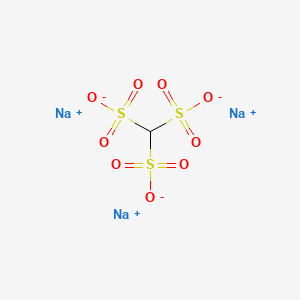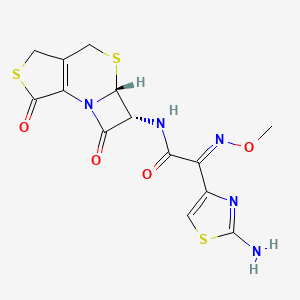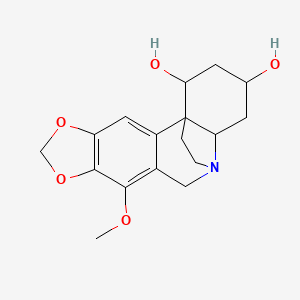
Nerbowdine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nerbowdine is a naturally occurring alkaloid found in the genus Zephyranthes, which belongs to the Amaryllidaceae family . It has the chemical formula C17H21NO5 and a molecular weight of 319.35234 g/mol . This compound is known for its interesting pharmacological properties, including acetylcholinesterase inhibition, which makes it a potential candidate for Alzheimer’s disease treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nerbowdine can be synthesized through a multi-step process involving the formation of imine intermediates from benzaldehydes with tyramine, followed by hydrogenation to secondary amines, and finally N-methylation of these amines . The products are purified and characterized using techniques such as 1H and 13C NMR spectroscopy .
Industrial Production Methods: the extraction of alkaloids from plant sources, such as Zephyranthes robusta, involves techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification .
Analyse Des Réactions Chimiques
Types of Reactions: Nerbowdine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen for reduction reactions and methylating agents for N-methylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include its N-methylated derivatives, which have shown enhanced butyrylcholinesterase inhibition .
Applications De Recherche Scientifique
Nerbowdine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound’s acetylcholinesterase inhibitory activity makes it a promising candidate for Alzheimer’s disease research . Additionally, its antiviral and anticancer properties are being explored for potential therapeutic applications .
Mécanisme D'action
The mechanism of action of Nerbowdine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved in this process include the active site of acetylcholinesterase and the cholinergic signaling pathway .
Comparaison Avec Des Composés Similaires
Nerbowdine is similar to other Amaryllidaceae alkaloids, such as galanthamine, lycorine, and haemanthamine . it is unique in its specific structural features and pharmacological properties. For instance, while galanthamine is also an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment, this compound’s distinct molecular structure may offer different therapeutic benefits and side effect profiles .
List of Similar Compounds:- Galanthamine
- Lycorine
- Haemanthamine
- Ambelline
- 6α-Hydroxybuphandrine
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-15,17-diol |
InChI |
InChI=1S/C17H21NO5/c1-21-15-10-7-18-3-2-17(13(18)4-9(19)5-14(17)20)11(10)6-12-16(15)23-8-22-12/h6,9,13-14,19-20H,2-5,7-8H2,1H3 |
Clé InChI |
KCNHESDRNJNLEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CN3CCC4(C3CC(CC4O)O)C2=CC5=C1OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
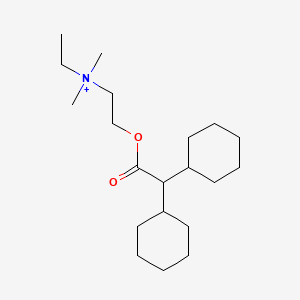

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

